molecular formula C9H10N2O3 B1598821 Ethyl 3-(2-pyrazinyl)-3-oxopropanoate CAS No. 62124-77-0

Ethyl 3-(2-pyrazinyl)-3-oxopropanoate

Cat. No.: B1598821
CAS No.: 62124-77-0
M. Wt: 194.19 g/mol
InChI Key: OPBDMDPBJKVMNL-UHFFFAOYSA-N
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Description

Ethyl 3-(2-pyrazinyl)-3-oxopropanoate, also known as 2-Acetyl-3-ethylpyrazine, is a chemical compound with the molecular formula C8H10N2O and a molecular weight of 150.18 g/mol. This compound is classified as a pyrazine derivative and is commonly used in the food industry as a flavoring agent due to its distinctive aroma.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3-(2-pyrazinyl)-3-oxopropanoate can be synthesized through various chemical reactions involving pyrazine derivatives. One common method involves the acylation of 3-ethylpyrazine with acetic anhydride in the presence of a suitable catalyst, such as pyridine or triethylamine. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using similar synthetic routes. The process involves large reactors equipped with efficient cooling and heating systems to maintain optimal reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-(2-pyrazinyl)-3-oxopropanoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) are commonly used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or alcohols.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of pyrazine-2-carboxylic acid.

  • Reduction: Reduction reactions can produce ethyl 3-(2-pyrazinyl)propanoate.

  • Substitution: Substitution reactions can result in the formation of various substituted pyrazines.

Scientific Research Applications

Ethyl 3-(2-pyrazinyl)-3-oxopropanoate has diverse applications in scientific research, including chemistry, biology, medicine, and industry.

Chemistry: It is used as a building block in the synthesis of more complex organic compounds. Biology: The compound is utilized in biochemical studies to investigate the role of pyrazine derivatives in biological systems. Medicine: this compound is explored for its potential therapeutic properties, including its use as an antioxidant and anti-inflammatory agent. Industry: It is widely used as a flavoring agent in the food industry to enhance the aroma of various products.

Mechanism of Action

The mechanism by which Ethyl 3-(2-pyrazinyl)-3-oxopropanoate exerts its effects involves its interaction with molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals, thereby reducing oxidative stress in biological systems. Additionally, it may modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.

Comparison with Similar Compounds

Ethyl 3-(2-pyrazinyl)-3-oxopropanoate is compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

  • 2-Acetylpyrazine: A pyrazine derivative without the ethyl group.

  • 3-Ethylpyrazine: A pyrazine derivative without the acetyl group.

  • 2-Methyl-3-ethylpyrazine: A pyrazine derivative with a methyl group instead of an acetyl group.

These compounds differ in their chemical structure and, consequently, their flavor profiles and biological activities.

Properties

IUPAC Name

ethyl 3-oxo-3-pyrazin-2-ylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3/c1-2-14-9(13)5-8(12)7-6-10-3-4-11-7/h3-4,6H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPBDMDPBJKVMNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=NC=CN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10211185
Record name Ethyl beta-oxopyrazinepropionate
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Molecular Weight

194.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62124-77-0
Record name 2-Ethoxycarbonylmethylcarbonylpyrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62124-77-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl beta-oxopyrazinepropionate
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Record name Ethyl beta-oxopyrazinepropionate
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Record name Ethyl β-oxopyrazinepropionate
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Synthesis routes and methods

Procedure details

To a stirred solution of diethyl malonate (1.25 ml, 1.32 g) in THF (20 ml) under an atmosphere of nitrogen at −60° C. was added nbutyl lithium (2.5 M, 9 ml) dropwise over 15 min, keeping the temperature constant. The reaction became a cloudy white colour from the formation of the di-lithium salt then became yellowish. After 10 min, the reaction was cooled to −78° C., when a solution of pyrazine-2-carbonyl chloride (0.5 g, dark purple solution in THF (10 ml)) was added dropwise over 15 min. The reaction then warmed to −45° C. and stirred for 1 h. The reaction was then poured into 1 M HCl solution (35 ml) with stirring. This was transferred to a separating funnel, and extracted with CH2Cl2 (2×150 ml). The combined organic layers were then washed with sat. NaCO3 soln (1×30 ml) and then dried over MgSO4, filtered and concentrated in vacuo to give the product as a brown oil. Yield 0.65 g, 45%.
Quantity
1.25 mL
Type
reactant
Reaction Step One
Quantity
9 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
di-lithium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Name
Quantity
35 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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